2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one
Overview
Description
2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C9H10O2 It is a derivative of cycloheptatrienone, featuring a methoxy group and a methyl group attached to the cycloheptatrienone ring
Scientific Research Applications
2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
In the context of radical polymerization, 2,2′-(1,2-Phenylenebis(azanediyl))bis(cyclohepta-2,4,6-trien-1-one), an organic compound with only C, H, O, and N atoms, was utilized to control the radical polymerization of vinyl acetate (VAc) . The mechanism study indicated that this compound forms bonds with the propagating radical by supposedly using the oxygen on the 7-membered ring to form the dormant species, which shows the single electron property and could reversibly dissociate to the PVAc radical and the compound to complete the cycle that controls the polymerization .
Future Directions
Future research could focus on exploring more efficient synthesis methods, studying the compound’s potential applications in various fields, and conducting a thorough investigation of its safety and environmental impact. Further studies could also explore its potential uses in the field of polymer chemistry, as indicated by its ability to control the radical polymerization of vinyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-cycloheptatrien-1-one and methanol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the methoxylation process.
Product Formation: The methoxy group is introduced at the 2-position of the cycloheptatrienone ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one can be compared with other similar compounds, such as:
2-Methoxycyclohepta-2,4,6-trien-1-one: Lacks the methyl group at the 4-position, resulting in different chemical properties and reactivity.
4-Methylcyclohepta-2,4,6-trien-1-one: Lacks the methoxy group at the 2-position, affecting its solubility and chemical behavior.
Properties
IUPAC Name |
2-methoxy-4-methylcyclohepta-2,4,6-trien-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-4-3-5-8(10)9(6-7)11-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEYASFDEMMECU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)C(=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920334 | |
Record name | 2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90536-08-6 | |
Record name | NSC100920 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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